1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a cationic heterocyclic compound featuring a seven-membered azepine ring fused with an imidazole moiety. The structure includes a 4-ethoxyphenyl substituent at position 1, a 3-hydroxy-3-phenyl group at position 3, and a bromide counterion.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O2.BrH/c1-2-26-20-14-12-19(13-15-20)23-17-22(25,18-9-5-3-6-10-18)24-16-8-4-7-11-21(23)24;/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZJJDXQGNISGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with significant biological activity. Its unique structure includes an imidazo[1,2-a]azepine core and various functional groups that contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N2O and it features the following key characteristics:
| Property | Details |
|---|---|
| Molecular Weight | 341.44 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-1-ium bromide |
| InChI Key | LYAIXYBHUWWBLQ-UHFFFAOYSA-N |
The presence of an ethoxy group enhances solubility in organic solvents compared to similar compounds with different substituents. This property is crucial for its application in biological assays and potential drug formulations.
Research indicates that the biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. The hydroxy group enhances the compound's ability to form hydrogen bonds with target proteins, potentially leading to altered enzyme activity or inhibition.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Antimicrobial Properties : It has demonstrated inhibitory effects against various bacterial strains in vitro.
- Cytotoxic Effects : Studies indicate that it may induce apoptosis in cancer cell lines through mitochondrial pathways.
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
-
Study on Antioxidant Activity :
- Objective : To evaluate the free radical scavenging ability.
- Method : DPPH assay was utilized to measure antioxidant capacity.
- Findings : The compound exhibited significant scavenging activity comparable to standard antioxidants.
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method was employed.
- Results : Inhibition zones were observed for both types of bacteria, indicating broad-spectrum antimicrobial activity.
-
Cytotoxicity Assay :
- Objective : To determine the effects on cancer cell viability.
- Method : MTT assay was used on various cancer cell lines.
- Outcome : A dose-dependent reduction in cell viability was noted, suggesting potential as an anticancer agent.
Comparative Analysis
To better understand its biological relevance, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Moderate antioxidant properties | Methoxy substitution alters reactivity |
| 1-(4-Fluorophenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Enhanced antibacterial activity | Fluorine increases lipophilicity |
| 1-(4-Ethoxyphenyl)-3-methoxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Notable cytotoxic effects | Combination of ethoxy and methoxy groups |
The unique substitution pattern of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin influences both its chemical reactivity and biological activity significantly.
Comparison with Similar Compounds
Table 1: Key Structural Features of Imidazoazepinium and Related Bromides
Key Observations:
Hydroxy Groups: The 3-hydroxy-3-phenyl motif in the target compound may increase hydrogen-bond donor capacity, influencing solubility and receptor interactions .
Core Structure Variations: Azepin vs.
Synthetic Pathways :
- Bromide salts of imidazoazepiniums are typically synthesized via cyclization reactions involving brominated intermediates (e.g., N-bromosuccinimide (NBS) in ). The target compound likely follows similar protocols, though direct evidence is lacking.
Q & A
Basic: What are the key synthetic routes for synthesizing this imidazo-azepinium bromide derivative?
Methodological Answer:
The compound can be synthesized via alkylation of imidazole precursors using substituted benzyl bromides. For example, in analogous imidazolium bromide syntheses (e.g., 1-(4-acetylphenyl)-3-alkylimidazolium bromides), quaternization is achieved by reacting 1-(4-acetylphenyl)imidazole with benzyl bromides (e.g., 4-fluorobenzyl bromide) in refluxing acetonitrile for 24–48 hours, yielding products with 73–82% efficiency . Key parameters include:
- Reaction time/temperature: 80–90°C under inert atmosphere.
- Purification: Recrystallization from ethanol or acetonitrile.
- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of imidazole to benzyl bromide).
Table 1: Representative Data from Analogous Syntheses
| Precursor | Benzyl Bromide | Yield (%) | m.p. (°C) | IR ν(C=O) (cm⁻¹) |
|---|---|---|---|---|
| 1-(4-Acetylphenyl)imidazole | 4-Trifluoromethoxybenzyl | 73 | 194–195 | 1682 |
| 1-(4-Acetylphenyl)imidazole | 4-Fluorobenzyl | 82 | 167–168 | 1672 |
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural validation?
Methodological Answer:
Discrepancies between calculated and observed HRMS values (e.g., Δm/z = 0.0162 in ) may arise from isotopic abundance or solvent adducts. To resolve this:
- Isotopic pattern analysis: Use high-resolution mass spectrometers (e.g., ESI-TOF) to match experimental and simulated isotopic distributions .
- X-ray crystallography: Confirm absolute configuration, as demonstrated for tetrahydroimidazo[1,2-a]pyridine derivatives .
- DFT calculations: Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to identify structural anomalies .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- / NMR: Assign protons and carbons in DMSO-d6 (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy groups at δ 1.3–1.5 ppm) .
- IR spectroscopy: Identify functional groups (e.g., C=O stretching at 1670–1685 cm⁻¹, C-N at 1550–1560 cm⁻¹) .
- HRMS: Confirm molecular formula (e.g., [M-Br] ion for imidazolium bromides) .
Advanced: How can synthetic yields be improved for large-scale applications?
Methodological Answer:
- Microwave-assisted synthesis: Reduce reaction time from 48 hours to 2–4 hours while maintaining >75% yield, as shown for imidazo[1,2-a]pyridines .
- Catalytic systems: Use KI or phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Solvent optimization: Replace acetonitrile with DMF for better solubility of polar intermediates .
Basic: What are the stability considerations for this compound under ambient conditions?
Methodological Answer:
- Thermal stability: Perform TGA/DSC to determine decomposition temperature (e.g., imidazolium salts typically degrade >200°C) .
- Light sensitivity: Store in amber vials at –20°C if UV-Vis analysis shows absorbance <300 nm .
- Hygroscopicity: Conduct Karl Fischer titration; use molecular sieves during storage if moisture uptake exceeds 2% .
Advanced: How can environmental fate studies be designed to assess ecological risks?
Methodological Answer:
Adopt the INCHEMBIOL framework ():
Abiotic studies: Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation rates using HPLC-UV.
Biotic studies: Test microbial degradation (OECD 301F) and bioaccumulation in Daphnia magna (OECD 305).
Ecotoxicology: Evaluate LC50 in zebrafish embryos (96-hour exposure) and genotoxicity via Ames test .
Table 2: Key Parameters for Environmental Fate Studies
| Parameter | Method | Endpoint |
|---|---|---|
| Hydrolysis half-life | OECD 111 (pH 7, 50°C) | t₁/₂ < 30 days (stable) |
| Log Kow | Shake-flask HPLC | Log Kow > 3 (bioaccumulative) |
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Enzyme inhibition: Test against acetylcholinesterase (Ellman’s method) or carbonic anhydrase (stopped-flow spectroscopy) .
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC50 < 50 µM suggests therapeutic potential) .
- Antioxidant activity: DPPH radical scavenging (IC50) compared to ascorbic acid .
Advanced: How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to predict binding affinity for target proteins (e.g., COX-2 or EGFR) .
- QSAR modeling: Correlate Hammett σ values of substituents (e.g., 4-ethoxyphenyl) with bioactivity using MLR or PLS regression .
- MD simulations: Assess conformational stability of the azepine ring in aqueous solution (GROMACS, 100 ns trajectory) .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-DAD: Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients; purity >95% required for pharmacological studies .
- Elemental analysis: Match C/H/N percentages to theoretical values (e.g., Δ < 0.4% acceptable) .
- TLC: Monitor reaction progress using silica gel 60 F254 plates (ethyl acetate/hexane = 3:7) .
Advanced: How can synthetic byproducts be identified and minimized?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., N-alkylation byproducts) using positive-ion mode (m/z 50–1000) .
- DoE optimization: Apply Box-Behnken design to vary temperature, solvent, and catalyst loading .
- Green chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
